molecular formula C14H13ClFNO3S B2440356 5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide CAS No. 2415571-15-0

5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B2440356
CAS No.: 2415571-15-0
M. Wt: 329.77
InChI Key: HPPXQYOMCSIENW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, a fluorophenyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The amino group is chlorinated to form the chloro derivative.

    Substitution: The chloro derivative undergoes a nucleophilic substitution reaction with 2-fluoroaniline to introduce the fluorophenyl group.

    Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different substituents replacing the chloro or methoxy groups.

Scientific Research Applications

5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The presence of the chloro and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide: Shares the chloro and fluorophenyl groups but has a different core structure.

    5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Contains a chloro group and a sulfonyl group but differs in the overall structure.

Uniqueness

5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c1-9-7-13(20-2)14(8-10(9)15)21(18,19)17-12-6-4-3-5-11(12)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPXQYOMCSIENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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